molecular formula C26H29N3O3 B2735187 N-[(1-{2-[4-(tert-butyl)phenoxy]ethyl}benzimidazol-2-yl)ethyl]-2-furylcarboxam ide CAS No. 920117-50-6

N-[(1-{2-[4-(tert-butyl)phenoxy]ethyl}benzimidazol-2-yl)ethyl]-2-furylcarboxam ide

Cat. No. B2735187
CAS RN: 920117-50-6
M. Wt: 431.536
InChI Key: COBIZKXWNBVKDI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzimidazole core linked to a phenoxyethyl group and a furylcarboxamide group. The tert-butyl group attached to the phenoxyethyl group is a sterically demanding substituent, which can stabilize the molecule and influence its reactivity .

Scientific Research Applications

Synthesis and Photophysical Characteristics

Research includes the synthesis and characterization of novel compounds inspired by 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives. These compounds exhibit solvent polarity effects on absorption-emission properties and are characterized by excited state intra-molecular proton transfer (ESIPT) pathway, showing single absorption and dual emission characteristics. Such compounds, synthesized from p-N,N-diethyl amino salicylaldehyde with different substituted o-phenylenediamine or o-aminophenol or o-aminothiophenol, are thermally stable up to 200°C and exhibit promising photophysical properties for potential applications in fluorescent materials and sensors (Padalkar et al., 2011).

Antimicrobial Activity

Another application is found in the antimicrobial activity of synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives. These compounds, derived from the reaction of 2-(Phenoxymethyl)-1H-benzimidazole with various reagents, have been tested against bacterial and fungal strains, showing significant activity. The potential of these compounds as antimicrobial agents highlights their importance in pharmaceutical research and development (Salahuddin et al., 2017).

Organogels and Fluorescent Gels

The development of organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides showcases an innovative application in material science. These compounds can form fluorescent gels, offering insights into the roles of amphiphilic properties and side-chain conformations in controlling gelating properties. This research opens up new avenues for the design of novel organogels for applications in optoelectronics and sensing technologies (Wu et al., 2011).

Electrochemical Properties

Investigations into the electrochemical and optical properties of new benzimidazole derivatives as acceptor units in donor–acceptor–donor type polymers have provided valuable insights into the effects of donor groups on the optical and electronic properties of polymers. This research contributes to the understanding of the potential applications of these polymers in electronic devices and photovoltaics, showcasing the importance of benzimidazole derivatives in advancing materials science (Ozelcaglayan et al., 2012).

properties

IUPAC Name

N-[1-[1-[2-(4-tert-butylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-18(27-25(30)23-10-7-16-32-23)24-28-21-8-5-6-9-22(21)29(24)15-17-31-20-13-11-19(12-14-20)26(2,3)4/h5-14,16,18H,15,17H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBIZKXWNBVKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)C(C)(C)C)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-{2-[4-(tert-butyl)phenoxy]ethyl}benzimidazol-2-yl)ethyl]-2-furylcarboxam ide

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